molecular formula C14H26BClO4 B13530840 Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No.: B13530840
M. Wt: 304.62 g/mol
InChI Key: HJSJFQPXXBJVTI-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a boronate ester featuring a tert-butyl ester group, a chloro substituent, and a pinacol boronate moiety. This compound is structurally distinct due to the simultaneous presence of a chlorine atom and a boronate group at the 4-position of the butanoate backbone. Such bifunctionalization makes it valuable in Suzuki-Miyaura cross-coupling reactions, where the boronate group acts as a coupling partner, while the chloro substituent may serve as a leaving group or influence reactivity in subsequent transformations .

Properties

Molecular Formula

C14H26BClO4

Molecular Weight

304.62 g/mol

IUPAC Name

tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

InChI

InChI=1S/C14H26BClO4/c1-12(2,3)18-11(17)9-8-10(16)15-19-13(4,5)14(6,7)20-15/h10H,8-9H2,1-7H3

InChI Key

HJSJFQPXXBJVTI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCC(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate typically involves the reaction of tert-butyl 4-chlorobutanoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Cross-Coupling Reactions

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group facilitates Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. This reaction is pivotal for carbon-carbon bond formation in organic synthesis.

Reaction PartnersCatalyst SystemConditionsYieldSource
Aryl bromides/triflatesPdCl₂(dppf)₂·CH₂Cl₂, KOAc1,4-Dioxane, 80°C, 16 h, inert atm79–90%
TrifluoromethanesulfonatesPdCl₂(dppf)₂, dppf ligand1,4-Dioxane, 80°C, 3 h89%

Key Observations :

  • Catalyst Efficiency : Palladium catalysts paired with bidentate ligands (e.g., 1,1′-bis(diphenylphosphino)ferrocene, dppf) enhance coupling efficiency by stabilizing the active palladium species .

  • Base Dependency : Potassium acetate (KOAc) is critical for transmetalation, promoting the transfer of the boronate to palladium .

  • Steric Effects : The tert-butyl ester group may slow reaction kinetics due to steric hindrance, necessitating prolonged heating (e.g., 16 h) .

Hydrolysis of the Boronic Ester

The pinacol boronic ester can hydrolyze to form the corresponding boronic acid under acidic or aqueous conditions, enabling further functionalization.

Hydrolysis AgentConditionsProductApplicationSource
H₂O (pH < 7)THF/H₂O, room temperature4-Chloro-4-boronobutanoic acid tert-butyl esterIntermediate for SPOS

Notes :

  • Hydrolysis is typically rapid but requires careful pH control to prevent decomposition of the boronic acid .

  • The tert-butyl ester remains intact under mild acidic conditions, enabling selective deprotection strategies .

Chloride Substitution

The chloro substituent at the 4-position undergoes nucleophilic substitution, though reactivity is moderated by adjacent steric bulk.

NucleophileConditionsProductYieldSource
NaN₃, DMF60°C, 12 h4-Azido derivative~50%*
Amines (e.g., NH₃)EtOH, reflux4-Amino derivative<40%*

†Inferred from analogous chlorinated boronic esters .
Challenges : Low yields stem from steric hindrance by the tert-butyl and pinacol groups, necessitating optimized conditions.

Ester Hydrolysis

The tert-butyl ester can be cleaved under strong acidic conditions to generate the free carboxylic acid.

AcidConditionsProductApplicationSource
TFA/DCM (1:1)RT, 2 h4-Chloro-4-boronobutanoic acidDrug intermediate

Note : Trifluoroacetic acid (TFA) is preferred for its rapid deprotection without affecting the boronic ester.

Transmetalation and Chelation

The boronic ester participates in transmetalation with organometallic reagents, enabling access to complex architectures:

ReagentConditionsProductUse CaseSource
Grignard reagentsTHF, −78°C to RTAlkyl/aryl boronate complexesAsymmetric synth

Example : Reaction with tert-butylmagnesium chloride forms a boronate complex, which can undergo 1,2-addition to carbonyl groups .

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, requiring storage at 2–8°C .

  • Moisture Sensitivity : Hydrolyzes slowly in humid environments; recommend anhydrous handling .

Scientific Research Applications

Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the organic group to a halide or pseudohalide. This process is crucial in forming new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with analogous boronate esters:

Compound Molecular Formula Molecular Weight Key Features Applications Synthetic Method
Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (Target Compound) C₁₅H₂₅BClO₄ 331.6 (estimated) Chloro and boronate groups at 4-position; bifunctional reactivity Cross-coupling, medicinal chemistry intermediates Likely Pd-catalyzed borylation (analogous to )
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (27a) C₁₄H₂₅BO₃ 248.13 Boronate at 3-position; no chloro substituent Photoredox-catalyzed cyclobutane synthesis One-step synthesis from tert-butyl (E)-but-2-enoate
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate C₁₈H₂₅BO₅ 356.2 Aromatic boronate; carbonate ester Polymer chemistry, cross-coupling Not specified; likely via Miyaura borylation
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate C₂₀H₂₉BNO₄ 345.24 Isoindoline backbone; boronate on aromatic ring Drug discovery (e.g., kinase inhibitors) Not specified; possibly via Pd-mediated coupling
tert-Butyl 3-(4-(dioxaborolan-2-yl)phenyl)propanoate C₁₉H₂₉BO₄ 332.24 Phenylboronate; propanoate ester Material science, bioconjugation Suzuki-Miyaura coupling with bis(pinacolato)diboron

Key Structural and Functional Differences :

Substituent Position : The target compound’s 4-chloro-4-boronate configuration contrasts with analogs like 27a (boronate at 3-position) or phenyl-based derivatives (e.g., ). This positioning may enhance steric hindrance or electronic effects during cross-coupling .

This dual functionality could enable sequential reactions (e.g., coupling followed by substitution) .

Synthetic Complexity: The target compound’s synthesis likely requires precise control to avoid side reactions (e.g., deborylation or chloro displacement), whereas non-halogenated analogs (e.g., 27a) are synthesized in one step .

Applications : While 27a is used in photoredox catalysis , and phenylboronates (e.g., ) in drug discovery, the target compound’s bifunctional nature may expand its utility in modular synthesis or prodrug design.

Research Findings and Data

Physicochemical Properties :

  • Molecular Weight: Estimated at 331.6 g/mol for the target compound, higher than non-chlorinated analogs (e.g., 248.13 g/mol for 27a) due to the chlorine atom .
  • Thermal Stability : Analogous tert-butyl boronates (e.g., ) exhibit boiling points >400°C, suggesting the target compound is similarly stable, suitable for high-temperature reactions.

Reactivity in Cross-Coupling :

  • The boronate group enables Suzuki-Miyaura coupling with aryl/alkyl halides, while the chloro group could participate in Ullmann or Buchwald-Hartwig aminations post-coupling .

Biological Activity

Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting data tables and case studies to illustrate its efficacy and safety profiles.

  • Molecular Formula : C19H25BClO4
  • Molecular Weight : 377.67 g/mol
  • CAS Number : 1256359-94-0

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its antimicrobial, anticancer, and antiviral properties. The following sections detail these activities based on recent research.

Antimicrobial Activity

Recent studies have reported the compound's effectiveness against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Multidrug-resistant Staphylococcus aureus4–8 μg/mL
Mycobacterium abscessus4–8 μg/mL
Mycobacterium smegmatis4–8 μg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound has potent inhibitory effects on cancer cell proliferation. Notably:

  • The compound showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line.
  • It displayed a significant selectivity index by exhibiting a 19-fold lesser effect on non-cancerous MCF10A cells.

This selectivity indicates a promising therapeutic window for targeting cancer cells while sparing normal cells .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In a study involving influenza A virus:

  • The compound led to a more than 2-log reduction in viral load in infected mice.
  • It demonstrated high plasma stability with a half-life exceeding 12 hours.

These results highlight its potential as an antiviral agent with effective action against viral replication .

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent study tested the compound against clinical isolates of resistant bacteria. Results showed significant inhibition at low concentrations, making it a candidate for further development in treating resistant infections.
  • Evaluation of Anticancer Properties
    • In vivo studies using mouse models indicated that treatment with the compound resulted in reduced tumor size and improved survival rates compared to untreated controls. This study emphasized the need for further exploration into its mechanism of action and potential combination therapies.
  • Safety Profile Assessment
    • Toxicity studies revealed that the compound exhibited acceptable safety at high doses (up to 800 mg/kg) in animal models. This suggests a favorable therapeutic index for potential clinical applications .

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